molecular formula C14H19ClFN3 B12220820 1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Cat. No.: B12220820
M. Wt: 283.77 g/mol
InChI Key: IDQKPJZMLXWACN-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is a synthetic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide under basic conditions.

    N-alkylation with phenylethylamine: The final step involves the N-alkylation of the pyrazole ring with phenylethylamine, followed by the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The fluoroethyl and phenylethyl groups may enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
  • 1-(2-bromoethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride
  • 1-(2-iodoethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

Uniqueness

1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride is unique due to the presence of the fluoroethyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This can enhance the compound’s potential as a drug candidate compared to its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-5-methyl-N-(2-phenylethyl)pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-12-14(11-17-18(12)10-8-15)16-9-7-13-5-3-2-4-6-13;/h2-6,11,16H,7-10H2,1H3;1H

InChI Key

IDQKPJZMLXWACN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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